![molecular formula C20H22N2O2 B5562459 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Salahuddin et al. (2017) described the synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives through acidic condensation and subsequent reactions to achieve various substituents on the benzimidazole core, showcasing the versatility of synthesis strategies for these compounds (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

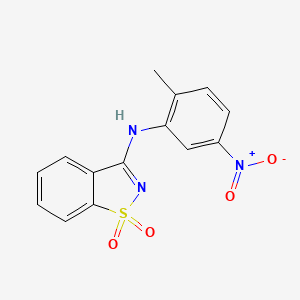

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole, is characterized by the presence of a benzene ring fused to an imidazole ring, which can be further substituted to enhance biological activity. The crystal structure analysis, such as that conducted by K. Ha (2012) on related benzimidazole derivatives, provides insight into the compound's conformation, intermolecular interactions, and potential binding mechanisms (K. Ha, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nitration, sulfonation, and alkylation, allowing for the introduction of different functional groups. These reactions significantly impact the chemical properties and biological activity of the compounds. For example, the nitrosation reaction products of alkyl esters of benzimidazoles were identified and characterized, highlighting the diverse reactivity of these molecules (Giannella et al., 1983).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. The solubility in various solvents can affect the drug's bioavailability, while thermal stability is important for storage and handling. The synthesis and characterization of novel benzimidazole-based Schiff base copper(II) complexes, as discussed by Paul et al. (2015), exemplify the analysis of physical properties relevant to the application of these compounds (Paul et al., 2015).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the substituents on the benzimidazole core. These properties influence the compound's interaction with biological targets, pharmacokinetics, and pharmacodynamics. The antibacterial, antifungal, and anticonvulsant evaluation of novel benzotriazoles by Rajasekaran et al. (2006) provides an example of how the chemical properties of benzimidazole derivatives relate to their biological activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that derivatives of 1H-benzimidazole, such as those synthesized through the condensation of o-phenylene diamine with phenoxyacetic acid, exhibit significant antimicrobial activity. These compounds, particularly noted for their action against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight the potential of 1H-benzimidazole derivatives in developing new antimicrobial agents (Salahuddin et al., 2017).

Antineoplastic and Antifilarial Agents

Certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives have shown promising results as potential antineoplastic (cancer-fighting) and antifilarial (against parasitic worms) agents. These compounds exhibit significant growth inhibition in cancer cells and possess antifilarial activity, indicating their potential in cancer treatment and parasitic infection management (Ram et al., 1992).

Anti-Helicobacter pylori Agents

Derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective anti-Helicobacter pylori agents. These compounds exhibit minimum bactericidal concentrations comparable to clinically used antimicrobials, offering a promising approach to combat Helicobacter pylori, a major cause of gastric ulcers and cancer (Kühler et al., 2002).

Anticancer Activity

The exploration of benzimidazole derivatives extends into anticancer research, with some novel 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives showing immunomodulatory and anticancer activities. These compounds have demonstrated significant inhibitory effects on colon carcinoma and hepatocellular carcinoma cells, highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2009).

DNA Topoisomerase I Inhibitors

1H-Benzimidazole derivatives have also been investigated for their role as inhibitors of type I DNA topoisomerases, enzymes critical for DNA replication and cell division. These derivatives offer a potential therapeutic approach for cancer treatment by inhibiting cancer cell proliferation (Alpan et al., 2007).

特性

IUPAC Name |

1-[2-(3-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-4,6-9,14,19H,5,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAKLDKYCYYMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)

![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5562389.png)

![N-[1-methyl-2-(4-methylphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5562393.png)

![ethyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5562394.png)

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

![4-[(anilinocarbonyl)amino]benzamide](/img/structure/B5562416.png)

![1-[(2S)-2-hydroxy-3-phenylpropanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5562421.png)

![5-amino-6-oxo-2,6-dihydrodibenzo[cd,g]indazole-4-sulfonic acid](/img/structure/B5562435.png)

![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)